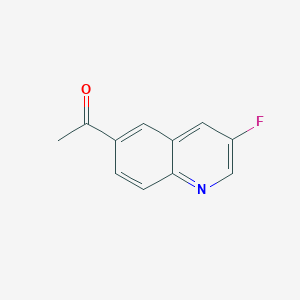

1-(3-Fluoroquinolin-6-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

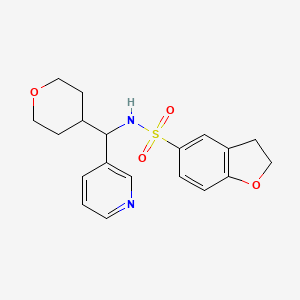

“1-(3-Fluoroquinolin-6-yl)ethanone” is a chemical compound with the molecular formula C11H8FNO . It is a versatile material used in scientific research, particularly in drug synthesis and organic reactions.

Synthesis Analysis

Quinoline derivatives, such as “this compound”, are synthesized through various methods. One common approach is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring with a fluoro group at the 3rd position and an ethanone group at the 1st position .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Structural and Vibrational Spectroscopic Studies: Compounds related to 1-(3-Fluoroquinolin-6-yl)ethanone have been synthesized and characterized using various techniques such as single crystal X-ray diffraction, FTIR, and NMR spectral analysis. These studies provide insights into the molecular structure and vibrational properties of these compounds, facilitating their potential applications in materials science and drug design (Murugavel et al., 2016).

Biological Applications

- Cytotoxic Studies and Drug Design: Some fluoroquinoline derivatives have been explored for their cytotoxic activities, indicating potential applications in cancer therapy. Synthesis methodologies incorporating click chemistry have led to compounds characterized for their structure-activity relationships, providing a foundation for the development of new pharmacologically active agents (Govindhan et al., 2017).

Antioxidant and Antidiabetic Agents

- Antioxidant Activity: Novel chloroquinoline derivatives have demonstrated significant antioxidant activities, suggesting their potential use in managing oxidative stress-related conditions. Such compounds have been evaluated for their ability to reduce high glucose levels, indicating a promising direction for the development of anti-diabetic medications (Murugavel et al., 2017).

Antimicrobial and Antifungal Activities

- Antimicrobial Potency: Research into quinoline derivatives has also uncovered broad-spectrum antimicrobial and antifungal activities, highlighting the potential for these compounds in developing new antibacterial and antifungal therapies. This avenue of research is critical in the face of rising antibiotic resistance (Desai et al., 2012).

Material Science Applications

- Fluorescent Labeling and Sensing: Some fluoroquinolin derivatives have been synthesized and evaluated for their fluorescence properties, making them useful for applications in material science, such as fluorescent labeling reagents for biomolecular detection. The development of fluorophores with strong fluorescence in aqueous media has applications ranging from biomedical analysis to environmental sensing (Hirano et al., 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(3-fluoroquinolin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYPAIMLRXVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CN=C2C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)

![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2568721.png)

![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea](/img/structure/B2568723.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2568724.png)